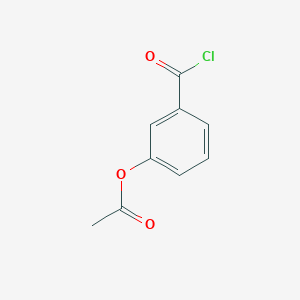

3-(Chlorocarbonyl)phenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-carbonochloridoylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-3-7(5-8)9(10)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOUTKLISVDYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514632 | |

| Record name | 3-(Chlorocarbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16446-73-4 | |

| Record name | 3-(Chlorocarbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16446-73-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Acyl Chlorides As Reactive Intermediates

Aryl acyl chlorides, a class of organic compounds characterized by a -COCl group attached directly to an aromatic ring, are of paramount importance in organic synthesis. Their significance stems from their high reactivity, which makes them excellent acylating agents. The general structure of an acyl chloride features a carbonyl group bonded to a chlorine atom. uni.lu The strong electron-withdrawing nature of both the oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. ambeed.com

This inherent reactivity allows acyl chlorides to be readily converted into a variety of other functional groups, including esters, amides, and acid anhydrides. nih.gov The reactions are typically rapid and often proceed to completion, making them highly efficient synthetic transformations. chembk.com For instance, their reaction with alcohols (alcoholysis) yields esters, while their reaction with amines (aminolysis) produces amides. nih.govchembk.com This versatility makes aryl acyl chlorides indispensable tools for chemists in the pharmaceutical, agrochemical, and materials science industries, where the efficient construction of new molecules is a constant driver of innovation. uni.lu

Overview of the Chlorocarbonyl Phenyl Acetate Isomer Class in Synthetic Chemistry

The (Chlorocarbonyl)phenyl acetate (B1210297) family consists of three structural isomers: 2-(chlorocarbonyl)phenyl acetate, 3-(chlorocarbonyl)phenyl acetate, and 4-(chlorocarbonyl)phenyl acetate. The position of the chlorocarbonyl group relative to the acetate group on the phenyl ring dictates the chemical properties and, consequently, the synthetic applications of each isomer.

The most well-studied isomer is 2-(chlorocarbonyl)phenyl acetate , also known as O-acetylsalicyloyl chloride. nih.govcymitquimica.com Its prominence is largely due to its direct relationship with acetylsalicylic acid (aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov This isomer is a key intermediate in the synthesis of various aspirin (B1665792) derivatives and other bioactive molecules, with research exploring its use in creating compounds with potential anti-proliferative activity. nih.gov It is typically prepared from acetylsalicylic acid and is used in reactions such as the synthesis of amides by reacting with amines. nih.gov

In contrast, the This compound and 4-(chlorocarbonyl)phenyl acetate isomers are less extensively documented in the scientific literature. However, they serve as important building blocks for accessing different substitution patterns on the aromatic ring. The meta-position of the functional groups in this compound allows for the synthesis of compounds where a bent or meta-oriented geometry is required. This is crucial in drug discovery and materials science, where the specific three-dimensional arrangement of atoms is critical for function. Similarly, the para-isomer, 4-(chlorocarbonyl)phenyl acetate, provides a linear orientation of its reactive sites, making it a useful precursor for polymers and other materials where a regular, repeating structure is desired.

The reactivity of these isomers is governed by the electronic effects of the acetate and chlorocarbonyl groups. While all are highly reactive due to the acyl chloride moiety, the relative positions of the groups can influence the electron density of the aromatic ring and the reactivity of the acyl chloride itself, albeit to a lesser extent than the inherent reactivity of the acyl chloride function.

Foundational Principles of Research on 3 Chlorocarbonyl Phenyl Acetate

Established Synthetic Pathways for Aromatic Acyl Chlorides

The formation of aromatic acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic synthesis. wikipedia.org Several standard reagents are widely employed for this purpose, each with distinct advantages and reaction characteristics. wikipedia.orgchemguide.co.uk

Commonly used chlorinating agents include:

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents due to its effectiveness and the convenient nature of its byproducts, which are gaseous (sulfur dioxide and hydrogen chloride). chemguide.co.ukmasterorganicchemistry.com This simplifies purification, as the volatile byproducts are easily removed from the reaction mixture. chemguide.co.uklibretexts.org

Oxalyl Chloride ((COCl)₂): Known for being a milder and more selective reagent than thionyl chloride, oxalyl chloride is often preferred for substrates with sensitive functional groups. wikipedia.org The reaction byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gases. wikipedia.org

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that reacts readily with carboxylic acids. chemguide.co.uk However, the solid nature of the reagent and the solid byproduct (phosphoryl chloride, POCl₃) can sometimes complicate the isolation process. chemguide.co.uk

Phosphorus Trichloride (PCl₃): Another effective phosphorus-based chlorinating agent. wikipedia.orglibretexts.org The reaction yields phosphorous acid as a byproduct. chemguide.co.uk

These methods are broadly applicable to a wide range of aromatic carboxylic acids, providing reliable routes to the corresponding acyl chlorides. wikipedia.orgacs.org

Conversion Strategies from Carboxylic Acid Precursors

The primary and most direct route to this compound is through the chlorination of 3-acetoxybenzoic acid. nih.gov This precursor is itself typically synthesized from 3-hydroxybenzoic acid. google.comrasayanjournal.co.in The critical step is the conversion of the carboxylic acid group (-COOH) into an acyl chloride group (-COCl) without cleaving the acetate ester linkage.

The reaction involves treating 3-acetoxybenzoic acid with a suitable chlorinating agent, most commonly thionyl chloride. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. masterorganicchemistry.com The presence of the acetate group requires careful control of reaction conditions to prevent its hydrolysis back to a hydroxyl group, particularly under harsh or prolonged heating.

Reaction Conditions and Optimization for Targeted Synthesis

Optimizing the synthesis of this compound from 3-acetoxybenzoic acid is crucial for maximizing yield and purity. This involves the careful management of several reaction parameters. Thionyl chloride is a favored reagent, often used in excess to drive the reaction to completion. The reaction is typically performed in an inert solvent, such as toluene (B28343) or tetrahydrofuran, to ensure a homogeneous reaction mixture. google.comgoogle.com

A catalytic amount of an N,N-disubstituted formamide, like N,N-dimethylformamide (DMF), is frequently added. wikipedia.orggoogle.comyoutube.com DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion of the carboxylic acid. google.com

Temperature control is another critical factor. While some preparations are conducted at room temperature over several hours, others may employ gentle reflux to reduce reaction times. google.comrsc.org However, excessive heat can lead to the decomposition of the desired product or side reactions involving the acetate group. youtube.com

Table 1: Key Parameters for the Synthesis of this compound

| Parameter | Typical Conditions | Purpose/Considerations |

| Starting Material | 3-Acetoxybenzoic acid | The primary precursor for the synthesis. nih.gov |

| Chlorinating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride | Converts the carboxylic acid to an acyl chloride. wikipedia.orgmasterorganicchemistry.com |

| Solvent | Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM) | Provides a medium for the reaction; should be anhydrous. google.comresearchgate.net |

| Catalyst | N,N-Dimethylformamide (DMF) | Accelerates the reaction rate via Vilsmeier reagent formation. wikipedia.orggoogle.com |

| Temperature | Room temperature to gentle reflux (e.g., 80°C) | Balances reaction rate with product stability. google.comrsc.org |

| Reaction Time | 2 to 8 hours | Dependent on temperature, catalyst use, and scale. nih.govgoogle.com |

Purification and Isolation Techniques for this compound

Following the synthesis, the isolation and purification of this compound are necessary to remove unreacted starting materials, excess reagents, and byproducts. Given that acyl chlorides are highly reactive and susceptible to hydrolysis, all purification steps must be conducted under anhydrous conditions. researchgate.netlookchem.com

The most common method for purifying liquid acyl chlorides like this compound is fractional distillation under reduced pressure (vacuum distillation). google.com This technique allows for the separation of the product from less volatile impurities at a lower temperature, minimizing the risk of thermal decomposition. google.com Any excess thionyl chloride is typically removed by distillation at atmospheric or reduced pressure before the main product fraction is collected. google.com

If the crude product contains solid impurities or byproducts, filtration under an inert atmosphere may be performed prior to distillation. For solid acyl chlorides, recrystallization from a non-hydroxylic, inert solvent like toluene or hexane (B92381) can be an effective purification method. lookchem.com However, for this compound, which is often a liquid at room temperature, distillation is the preferred technique. sigmaaldrich.com

Table 2: Purification Techniques for this compound

| Technique | Description | Key Considerations |

| Fractional Vacuum Distillation | Separation based on boiling points at reduced pressure. | The primary method for purifying the liquid product. google.com Prevents thermal degradation. |

| Solvent Removal | Evaporation of the reaction solvent and excess volatile reagents. | Often performed using a rotary evaporator. researchgate.net A cold trap is recommended to protect the vacuum pump from corrosive fumes. reddit.com |

| Inert Atmosphere Handling | All operations are conducted under nitrogen or argon. | Prevents hydrolysis of the acyl chloride by atmospheric moisture. researchgate.net |

| Washing (with caution) | Washing with anhydrous solvents. | Washing with aqueous solutions (like sodium bicarbonate) is generally avoided due to the high reactivity and potential for hydrolysis. lookchem.com |

Nucleophilic Acyl Substitution Reactions of the Chlorocarbonyl Moiety

The chlorocarbonyl group (an acyl chloride) is the most reactive site on the molecule. The carbon atom of this group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and the oxygen atoms. This makes it a prime target for a variety of nucleophiles. These reactions proceed via a classic nucleophilic acyl substitution mechanism, which typically involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group. masterorganicchemistry.comlibretexts.org

Reactions with Alcohols and Phenols (Esterification)

This compound readily reacts with alcohols and phenols to form the corresponding esters. This process, known as esterification, is a common and efficient method for creating a new ester linkage.

With Alcohols: The reaction with a simple alcohol, such as ethanol, in the presence of a non-nucleophilic base like pyridine (B92270) (to neutralize the HCl byproduct), yields the corresponding ethyl ester.

With Phenols: Similarly, reaction with a phenol results in the formation of a diaryl ester. The reactivity of the phenol can be enhanced by converting it to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org While direct esterification of phenols with carboxylic acids is often slow, the use of a reactive acyl chloride like this compound provides a more facile route to the desired ester. libretexts.orggoogle.com

The general mechanism for these esterification reactions is as follows:

Nucleophilic attack of the alcohol or phenol oxygen on the electrophilic carbonyl carbon of the chlorocarbonyl group.

Formation of a tetrahedral intermediate.

Elimination of the chloride ion and a proton to regenerate the carbonyl group and form the ester product, along with hydrochloric acid.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ethanol | 3-(Ethoxycarbonyl)phenyl acetate | Pyridine, room temperature |

| Phenol | 3-(Phenoxycarbonyl)phenyl acetate | Pyridine or NaOH, room temperature |

| p-Cresol | 3-(p-Tolyloxycarbonyl)phenyl acetate | Base, solvent |

Reactions with Amines (Amidation)

The reaction of this compound with primary or secondary amines leads to the formation of amides. This amidation reaction is typically rapid and exothermic. Two equivalents of the amine are often used: one to act as the nucleophile and the second to neutralize the hydrogen chloride produced. Alternatively, a non-nucleophilic base can be used for this purpose. rsc.org

The mechanism is analogous to esterification:

The nitrogen atom of the amine attacks the carbonyl carbon.

A tetrahedral intermediate is formed.

The chloride ion is eliminated, and a proton is removed from the nitrogen, yielding the amide.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia | 3-(Aminocarbonyl)phenyl acetate (3-Acetoxyphenylbenzamide) | Excess ammonia |

| Aniline | 3-(Phenylaminocarbonyl)phenyl acetate (N-Phenyl-3-acetoxybenzamide) | Pyridine or excess aniline |

Reactions with Other Nucleophiles

The high reactivity of the acyl chloride functionality allows for reactions with a wide range of other nucleophiles:

Hydrolysis: Reaction with water leads to the hydrolysis of the chlorocarbonyl group to a carboxylic acid, forming 3-acetoxybenzoic acid. This reaction is often rapid, and the compound is sensitive to moisture.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds like benzene (B151609) to form ketones.

Reaction with Carboxylates: It can react with the salt of a carboxylic acid (a carboxylate) to form an acid anhydride. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The two substituents on the ring, the acetate (-OCOCH₃) and the chlorocarbonyl (-COCl) groups, are both deactivating and meta-directing. The acetate group is an ortho, para-director, but because it is attached via an oxygen atom, its activating effect is moderated. The chlorocarbonyl group is strongly deactivating. Therefore, electrophilic substitution will be disfavored and will primarily occur at the positions meta to both groups (positions 4, 5, and 6 relative to the acetate group).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: These reactions are generally not successful due to the deactivating nature of the existing substituents.

Catalytic Pathways and Selectivity Control in Transformations

Controlling the selectivity of reactions with a bifunctional molecule like this compound is a key challenge in its synthetic application.

Selective Reaction at the Chlorocarbonyl Group: Due to the much higher reactivity of the acyl chloride compared to the ester, selective reactions with nucleophiles at the chlorocarbonyl position can be readily achieved under mild conditions (e.g., low temperature). This allows for the synthesis of a wide range of derivatives where the acetate group remains intact.

Catalysis in Esterification and Amidation: While these reactions can proceed without a catalyst, bases like pyridine are often used to scavenge the HCl byproduct and drive the reaction to completion. In some cases, Lewis acids can be used to activate the acyl chloride. For the esterification of less reactive phenols, the use of a base to form the more nucleophilic phenoxide is a common strategy. libretexts.org

Catalysis in Reactions of the Acetate Group: Hydrolysis or transesterification of the acetate group typically requires acid or base catalysis. For instance, the liquid phase esterification of similar compounds like phenyl acetic acid with p-cresol (B1678582) has been shown to be effectively catalyzed by metal cation-exchanged montmorillonite (B579905) nanoclays. nih.gov

Control in Electrophilic Aromatic Substitution: The inherent directing effects of the existing substituents largely control the regioselectivity of these reactions. Achieving alternative substitution patterns would require more complex, multi-step synthetic strategies.

Mechanistic Investigations of Reaction Pathways

The reactivity of this compound, also known as 3-acetoxybenzoyl chloride, is fundamentally governed by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This reactivity is further modulated by the electronic effects of the acetoxy group substituent on the benzene ring. Mechanistic investigations into the transformation of this compound primarily focus on nucleophilic acyl substitution reactions, such as solvolysis and reactions with other nucleophiles.

The reaction pathways of substituted benzoyl chlorides, including this compound, are typically analyzed through kinetic studies and the application of linear free-energy relationships, such as the Hammett equation. oxfordreference.comwikipedia.orgviu.ca These investigations help to elucidate the structure and charge distribution of the transition state, providing insights into whether the mechanism is more dissociative (SN1-like) or associative (SN2-like).

In a dissociative mechanism, the rate-determining step involves the departure of the chloride leaving group to form an acylium ion intermediate. This pathway is favored by electron-donating substituents, which can stabilize the positive charge on the acylium ion. Conversely, an associative mechanism involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group. This pathway is generally favored by electron-withdrawing substituents.

For this compound, the acetoxy group at the meta position primarily exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atoms. This effect tends to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, an associative or bimolecular pathway is generally expected for its reactions. uni.edulibretexts.org

Kinetic studies on the alcoholysis of substituted benzoyl chlorides have shown that these reactions typically follow second-order kinetics, being first-order with respect to both the acid chloride and the alcohol. uni.edu This is consistent with an associative mechanism. The rate of reaction is influenced by the nature of the substituent on the aromatic ring.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effects of substituents on the reaction rate. oxfordreference.comwikipedia.org In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the specific substituent, and ρ is the reaction constant that depends on the type of reaction. wikipedia.org For the hydrolysis of substituted benzoyl chlorides, a positive ρ value is often observed, indicating that the reaction is accelerated by electron-withdrawing substituents, which is characteristic of an associative mechanism where negative charge builds up in the transition state. wikipedia.org

The solvolysis of substituted benzoyl chlorides can be sensitive to both substituent electronic effects and medium effects. nih.govacs.org The reaction can be either inhibited or catalyzed depending on whether the mechanism is dissociative or associative, respectively. nih.gov The study of these reactions in various solvents and in the presence of micelles has provided further evidence for the interplay of different mechanistic pathways. nih.govacs.org

While specific kinetic data for this compound is not extensively available in the public literature, the general principles governing the reactivity of substituted benzoyl chlorides provide a strong framework for understanding its chemical behavior. The electron-withdrawing nature of the meta-acetoxy group suggests that its reactions will likely proceed through an associative nucleophilic acyl substitution mechanism.

| Reaction Type | Expected Mechanism | Influence of 3-Acetoxy Group (meta) | Key Intermediates |

| Hydrolysis | Associative (SN2-like) | Electron-withdrawing, accelerates nucleophilic attack | Tetrahedral intermediate |

| Alcoholysis | Associative (SN2-like) | Electron-withdrawing, accelerates nucleophilic attack | Tetrahedral intermediate |

| Aminolysis | Associative (SN2-like) | Electron-withdrawing, accelerates nucleophilic attack | Tetrahedral intermediate |

Applications of 3 Chlorocarbonyl Phenyl Acetate in Advanced Organic Synthesis

Role as a Precursor for Functionalized Aromatic Compounds

The primary role of 3-(chlorocarbonyl)phenyl acetate (B1210297) in synthesis is as a precursor for a wide array of functionalized aromatic compounds. The acyl chloride moiety is a powerful acylating agent, reacting readily with a variety of nucleophiles to form stable covalent bonds. This reaction is fundamental to creating substituted benzene (B151609) derivatives where a new functional group is introduced via an amide or ester linkage at the meta-position relative to the acetate.

For instance, its reaction with primary or secondary amines leads to the formation of N-substituted benzamides, while reaction with alcohols or phenols yields the corresponding esters. This reactivity is analogous to its well-documented ortho-isomer, 2-(chlorocarbonyl)phenyl acetate (aspirin chloride), which is used to synthesize amide derivatives like 2-(phenylcarbamoyl)phenyl acetate through ammonolysis. asianpubs.orgnih.gov Such reactions are typically high-yielding and proceed under mild conditions, often requiring only a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

Furthermore, the acetate group on the phenyl ring can be selectively hydrolyzed under basic or acidic conditions to unmask a phenolic hydroxyl group. This phenol (B47542) can then participate in a second set of reactions, such as etherification (e.g., Williamson ether synthesis), esterification, or serving as a directing group in electrophilic aromatic substitution. This two-stage functionalization makes 3-(chlorocarbonyl)phenyl acetate a valuable precursor for creating disubstituted aromatic compounds with diverse and tailored properties.

| Nucleophile | Intermediate Product Class | Final Product Class (after hydrolysis) |

|---|---|---|

| Primary Amine (R-NH₂) | N-Alkyl/Aryl-3-acetoxybenzamide | N-Alkyl/Aryl-3-hydroxybenzamide |

| Alcohol (R-OH) | Alkyl 3-acetoxybenzoate | Alkyl 3-hydroxybenzoate |

| Phenol (Ar-OH) | Aryl 3-acetoxybenzoate | Aryl 3-hydroxybenzoate |

| Hydrazine (B178648) (H₂N-NH₂) | 3-Acetoxybenzoylhydrazide | 3-Hydroxybenzoylhydrazide |

Building Block for Complex Molecular Architectures

Beyond simple functionalization, this compound serves as a fundamental building block for the assembly of larger, more intricate molecular architectures. Its ability to link to other molecules via a stable amide or ester bond allows for its incorporation into multi-component systems. Research on the ortho-isomer has demonstrated its use in synthesizing complex structures such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, a molecule with multiple aromatic rings and functional groups designed to exhibit biological activity. nih.gov

Potential in Polymer Chemistry

While specific examples in the literature are not abundant, the bifunctional nature of this compound makes it a highly promising candidate for applications in polymer chemistry. It can theoretically act as a monomer in step-growth or condensation polymerization reactions.

When reacted with a comonomer containing two nucleophilic groups (e.g., a diamine or a diol), this compound can undergo polymerization to form polyesters or polyamides. In such a reaction, the acyl chloride would react to form the polymer backbone, leaving the acetate group as a pendant functionality.

Potential Polymerization Reactions:

With a Diamine (H₂N-R-NH₂): This reaction would produce a polyamide, with the repeating unit containing an amide linkage in the backbone and a pendant acetoxy group.

With a Diol (HO-R-OH): This would result in a polyester (B1180765) chain with a pendant acetoxy group.

The presence of the acetate group on the polymer backbone is significant. It can be retained to ensure solubility in certain organic solvents or it can be hydrolyzed in a post-polymerization modification step. This hydrolysis would convert the acetoxy groups to phenolic hydroxyl groups, transforming the polymer into a phenolic polymer. Such polymers often exhibit enhanced thermal stability, different solubility profiles (e.g., solubility in aqueous base), and the ability to participate in cross-linking reactions or chelate metal ions.

| Comonomer | Polymer Type | Key Feature of Repeating Unit |

|---|---|---|

| H₂N-(CH₂)ₓ-NH₂ | Polyamide | Amide backbone with pendant acetoxy group |

| HO-(CH₂)ₓ-OH | Polyester | Ester backbone with pendant acetoxy group |

| H₂N-Ar-NH₂ | Aromatic Polyamide (Aramid) | Rigid backbone with pendant acetoxy group |

Utility in Heterocycle Synthesis

Acyl chlorides are staple reagents in the synthesis of heterocyclic compounds. The electrophilic nature of the carbonyl carbon in this compound makes it a suitable substrate for cyclization reactions that form rings containing heteroatoms like nitrogen, oxygen, or sulfur.

For instance, reaction with 1,3-binucleophiles can lead to the formation of six-membered heterocycles. A notable potential application is in the synthesis of pyridazinone derivatives through reaction with hydrazine or its substituted analogues. The initial acylation of hydrazine would form a benzoylhydrazide, which could then undergo intramolecular cyclization, potentially involving the aromatic ring or another functional group, to form a stable heterocyclic core. Similarly, reactions with other binucleophiles like hydroxylamines or amidines could provide pathways to oxazinones or pyrimidinones, respectively. While specific literature detailing these pathways for the meta-isomer is sparse, the underlying reactivity is well-established in organic chemistry, positioning it as a versatile substrate for constructing diverse heterocyclic systems.

Contributions to Synthetic Methodological Advancements

The reactivity of this compound makes it a relevant substrate for modern synthetic methodologies, including advanced catalytic processes. Research has shown that chlorocarbonyl compounds can participate in sophisticated transformations such as catalytic asymmetric cyclization reactions. acs.org In these reactions, a chiral catalyst directs the reaction between the acyl chloride and a suitable partner to produce a chiral product with high enantioselectivity.

The electrophilicity of the acyl chloride in this compound makes it a candidate for such catalyst-controlled processes. Its participation in metal-catalyzed cross-coupling reactions or organocatalyzed asymmetric transformations represents a frontier where this building block could contribute to the efficient and stereoselective synthesis of complex, high-value molecules. acs.org The ability to employ this reagent in catalytic cycles enhances atom economy and allows for the construction of chiral scaffolds that are central to the development of new pharmaceuticals and functional materials.

Spectroscopic and Structural Characterization Methodologies for 3 Chlorocarbonyl Phenyl Acetate and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The predicted vibrational frequencies for 3-(Chlorocarbonyl)phenyl acetate (B1210297) are based on the characteristic absorption and scattering bands of its constituent parts: the ester group, the acyl chloride group, and the meta-substituted aromatic ring.

Infrared (IR) Spectroscopy

In the IR spectrum of 3-(Chlorocarbonyl)phenyl acetate, two distinct carbonyl stretching vibrations are expected at high wavenumbers. The ester carbonyl (C=O) stretch is anticipated to appear in the range of 1770-1750 cm⁻¹, characteristic of phenyl acetates. The acyl chloride carbonyl stretch is predicted to be at a higher frequency, typically between 1820-1775 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.

The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations will likely be observed as weak bands just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, indicative of the 1,3-disubstitution pattern, are predicted to appear in the 900-800 cm⁻¹ and 800-700 cm⁻¹ regions. The C-Cl stretching vibration of the acyl chloride group is expected in the 900-600 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | > 3000 | Weak to Medium |

| Acyl Chloride C=O | Stretching | 1820 - 1775 | Strong |

| Ester C=O | Stretching | 1770 - 1750 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Ester C-O | Stretching | 1300 - 1000 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 700 | Strong |

| C-Cl | Stretching | 900 - 600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are expected to be prominent in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) ring should give rise to strong bands in the 1620-1580 cm⁻¹ region. The symmetric breathing mode of the benzene ring, characteristic of substitution pattern, is also anticipated to be a strong and sharp band. The carbonyl stretches are generally weaker in Raman spectra compared to IR. Similar to IR, C-H stretching and bending vibrations will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic environments of the atomic nuclei.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group. The four aromatic protons will appear as a complex multiplet pattern in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the two substituents. The electron-withdrawing nature of both the acetate and chlorocarbonyl groups will shift the aromatic protons downfield compared to unsubstituted benzene. The protons ortho to the chlorocarbonyl group are expected to be the most deshielded.

The methyl protons of the acetate group (-OCOCH₃) are expected to appear as a sharp singlet in the upfield region, likely around 2.3 ppm.

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplet | 4H |

| Acetate Methyl Protons (CH₃) | ~ 2.3 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The two carbonyl carbons are expected to be the most downfield signals. The acyl chloride carbonyl carbon is predicted to be in the range of 165-175 ppm, while the ester carbonyl carbon is expected around 168-172 ppm.

The aromatic region will show six signals for the six benzene ring carbons. The carbon atom attached to the oxygen of the acetate group (C-O) is expected around 150-155 ppm. The carbon atom attached to the chlorocarbonyl group (C-C=O) is predicted to be in the 130-135 ppm range. The remaining four aromatic CH carbons will appear between 120 and 130 ppm. The methyl carbon of the acetate group is expected to be the most upfield signal, around 20-25 ppm.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Acyl Chloride Carbonyl (C=O) | 165 - 175 |

| Ester Carbonyl (C=O) | 168 - 172 |

| Aromatic Carbon (C-O) | 150 - 155 |

| Aromatic Carbon (C-C=O) | 130 - 135 |

| Aromatic Carbons (CH) | 120 - 130 |

| Acetate Methyl Carbon (CH₃) | 20 - 25 |

Advanced Multi-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to decipher the complex multiplet pattern and assign the relative positions of the protons on the aromatic ring.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the aromatic CH carbons.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for assigning the quaternary carbons, such as the carbonyl carbons and the two carbons attached to the substituents, by observing their correlations with the aromatic and methyl protons. For instance, the methyl protons would show a correlation to the ester carbonyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound (molecular formula C₉H₇ClO₃), the theoretical monoisotopic mass is 198.00838 Da. nih.govuni.lu HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS is critical for validating the identity of the synthesized target molecule.

Predicted HRMS data for various adducts of this compound are often calculated to aid in the identification of peaks in the resulting spectrum. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Form | Molecular Formula | Calculated m/z |

| [M]⁺ | [C₉H₇ClO₃]⁺ | 198.00783 |

| [M+H]⁺ | [C₉H₈ClO₃]⁺ | 199.01566 |

| [M+Na]⁺ | [C₉H₇ClNaO₃]⁺ | 220.99760 |

| [M+NH₄]⁺ | [C₉H₁₁ClNO₃]⁺ | 216.04220 |

| Data sourced from predicted values to illustrate typical HRMS outputs. uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The technique is well-suited for volatile compounds like this compound. In the mass spectrometer, the molecule undergoes fragmentation upon electron impact, creating a unique pattern of fragment ions that serves as a molecular fingerprint.

The fragmentation of this compound is expected to follow pathways characteristic of both phenyl acetates and benzoyl chlorides. nih.govresearchgate.net Key fragmentation steps would likely include the loss of the ketene (B1206846) group (-CH₂CO) from the acetate moiety and the loss of the chlorine atom. researchgate.net A prominent fragment in the mass spectra of many benzoyl-containing compounds is the benzoyl cation (m/z 105). nih.govnih.gov For this compound, related fragments corresponding to the substituted phenyl ring would be expected.

Table 2: Plausible Mass Fragments for this compound in GC-MS

| m/z Value | Proposed Fragment Ion | Formula | Description |

| 198/200 | [C₉H₇ClO₃]⁺ | C₉H₇ClO₃ | Molecular Ion (M⁺), showing isotopic pattern for Cl |

| 163 | [C₉H₇O₃]⁺ | C₉H₇O₃ | Loss of Cl radical |

| 156/158 | [C₇H₄ClO]⁺ | C₇H₄ClO | Loss of ketene (CH₂CO) |

| 139/141 | [C₆H₄ClCO]⁺ | C₇H₄ClO | 3-Chlorobenzoyl cation |

| 121 | [C₇H₅O₂]⁺ | C₇H₅O₂ | Loss of Cl and ketene |

| This table represents a hypothetical fragmentation pattern based on the known behavior of related chemical structures. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Due to the high reactivity of the acyl chloride functional group, obtaining a single crystal of this compound itself for X-ray analysis is challenging. Therefore, structural information is typically acquired by analyzing stable, crystalline derivatives. These derivatives are synthesized by reacting this compound with other molecules, such as amines or alcohols, to form amides or esters, respectively.

Once a suitable single crystal of a derivative is grown, X-ray crystallography can be employed to determine its precise three-dimensional structure. mdpi.comscirp.org This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.comscirp.org For example, reacting this compound with a primary amine (R-NH₂) would yield a 3-(acetyl)-N-(R)-benzamide derivative, which is often more stable and amenable to crystallization. The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. scirp.orgacs.org

Table 3: Representative Crystallographic Data Obtainable for a Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.38 |

| b (Å) | 34.57 |

| c (Å) | 24.22 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 10375 |

| Z (molecules/unit cell) | 8 |

| Data presented are illustrative examples based on published structures of related organic derivatives to show typical reported parameters. scirp.org |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in a sample. For halogenated compounds like this compound, analysis for chlorine is also performed. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₉H₇ClO₃). A close match between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. chemicalbook.com This method is crucial for verifying that the correct product has been synthesized and is free from significant impurities.

Table 4: Elemental Analysis Data for this compound (C₉H₇ClO₃)

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 54.43% | 54.40% |

| Hydrogen (H) | 3.55% | 3.58% |

| Chlorine (Cl) | 17.85% | 17.81% |

| Oxygen (O) | 24.17% | N/A (often by difference) |

| Theoretical values are calculated from the molecular formula. "Found" values are hypothetical examples illustrating typical experimental results for a pure sample. |

Computational and Theoretical Investigations of 3 Chlorocarbonyl Phenyl Acetate

Electronic Structure Calculations

The foundation of understanding a molecule's properties lies in the calculation of its electronic structure. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the corresponding energies.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is particularly popular for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. wikipedia.org DFT calculations are pivotal in determining molecular properties such as orbital energies, charge distributions, and dipole moments, which are essential for predicting reactivity and intermolecular interactions. mdpi.com

For 3-(chlorocarbonyl)phenyl acetate (B1210297), a typical DFT study would employ a functional, such as B3LYP or PBE0, combined with a basis set like 6-311++G(d,p). acs.orgresearchgate.net This level of theory is well-suited for optimizing molecular geometries and calculating electronic properties of organic molecules. mdpi.com The calculations would provide insights into the electronic effects of the acetate and chlorocarbonyl substituents on the phenyl ring. For instance, DFT can quantify the electron-withdrawing nature of the chlorocarbonyl group and the combined resonance and inductive effects of the acetate group. Dispersion-corrected DFT would be particularly useful for analyzing noncovalent interactions. acs.org

Ab Initio Methods

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. wikipedia.orgststephens.net.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. ststephens.net.in

A study of 3-(chlorocarbonyl)phenyl acetate using ab initio methods would typically start with a Hartree-Fock calculation, which provides a good initial approximation of the electronic structure. wikipedia.org To achieve higher accuracy by accounting for electron correlation, post-Hartree-Fock methods like MP2 or CCSD(T) would be employed. acs.org While computationally more demanding than DFT, these methods are the gold standard for obtaining highly accurate energies and properties, serving as a benchmark for other computational techniques. libretexts.org

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. Computational methods are indispensable for determining the most stable conformations and the energy barriers between them.

A conformational analysis of this compound would involve systematically rotating the bonds connected to the phenyl ring—specifically, the C–O bond of the acetate group and the C–C bond of the chlorocarbonyl group. For each rotational isomer (conformer), a geometry optimization would be performed to find the local energy minimum. DFT methods, such as B3LYP/6-31G(d,p), are commonly used for this purpose. acs.org

The analysis would reveal the preferred orientations of the substituent groups relative to the aromatic ring. For instance, it would determine whether the planar or a non-planar arrangement of the acetate and chlorocarbonyl groups is more stable. Studies on similar molecules, like substituted phenyl acetates and benzoates, have shown that the orientation of the ester group is influenced by a delicate balance of steric and electronic effects. acs.orgscispace.com The presence of two functional groups in this compound would lead to a more complex potential energy surface with multiple stable conformers.

Table 1: Illustrative Conformational Energy Data for a Substituted Phenyl Acetate

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Planar (cis) | 0 | 1.5 | B3LYP/6-31G(d,p) |

| Planar (trans) | 180 | 2.0 | B3LYP/6-31G(d,p) |

| Orthogonal | 90 | 0.0 | B3LYP/6-31G(d,p) |

This table provides hypothetical data for a related phenyl acetate to illustrate the kind of results a conformational analysis would yield.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules and to explore the mechanisms of chemical reactions. acs.org For this compound, these methods can identify the most likely sites for nucleophilic or electrophilic attack and can map out the energy profiles of potential reaction pathways.

The reactivity of the acyl chloride group is a key feature of this molecule. nih.govrsc.org DFT-based reactivity descriptors, derived from Conceptual DFT, can provide quantitative measures of local reactivity. researchgate.net These include the Fukui functions, which indicate the propensity of an atomic site to undergo nucleophilic or electrophilic attack, and the dual descriptor, which can distinguish between the two. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is also critical, as its energy and localization can predict the most favorable site for nucleophilic attack. stackexchange.com For this compound, the LUMO is expected to be localized on the chlorocarbonyl group, indicating its high electrophilicity.

Computational modeling can also elucidate reaction mechanisms. For example, the hydrolysis of the chlorocarbonyl group can be studied by calculating the transition state structures and activation energies for different possible pathways, such as a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. acs.org

Table 2: Hypothetical Calculated Reactivity Indices for this compound

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | LUMO Coefficient |

|---|---|---|

| Carbonyl Carbon (Acyl Chloride) | 0.45 | 0.60 |

| Carbonyl Carbon (Ester) | 0.15 | 0.20 |

| Aromatic Carbon (ortho to Acyl Chloride) | 0.05 | 0.10 |

This table presents hypothetical values to demonstrate how reactivity indices can pinpoint the most reactive sites in the molecule.

Spectroscopic Property Simulations

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, simulations of its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra would be particularly valuable.

IR spectra can be simulated by calculating the vibrational frequencies of the molecule. This is typically done using DFT, which can predict the positions and intensities of the characteristic absorption bands. mdpi.com For this molecule, the calculations would focus on the C=O stretching frequencies of the ester and acyl chloride groups, which are sensitive to their chemical environment.

NMR chemical shifts can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. rsc.org These calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule, providing a theoretical spectrum that can be compared with experimental results to confirm the structure.

Quantum Chemical Investigations of Intermolecular Interactions

Understanding how molecules of this compound interact with each other and with other molecules is crucial for predicting its bulk properties, such as its crystal structure and solubility. Quantum chemical methods can provide detailed insights into the nature and strength of these interactions. rsc.org

The analysis of intermolecular interactions would involve calculating the interaction energies of dimers or larger clusters of the molecule. researchgate.net Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This would reveal the dominant forces governing the association of these molecules. Given the presence of polar functional groups and an aromatic ring, a combination of dipole-dipole interactions, dispersion forces (π-π stacking), and potentially weak hydrogen bonds would be expected to play a role. Natural Bond Orbital (NBO) analysis can also be employed to identify and quantify specific intermolecular orbital interactions. mdpi.com

Future Research Directions and Unexplored Avenues for 3 Chlorocarbonyl Phenyl Acetate

Development of Novel Synthetic Routes with Enhanced Efficiency

The conventional synthesis of 3-(Chlorocarbonyl)phenyl acetate (B1210297) likely proceeds from its parent carboxylic acid, 3-acetoxybenzoic acid, through reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. This is a standard and effective method for preparing acyl chlorides. libretexts.orgprepchem.com Future research, however, should focus on developing more efficient and greener synthetic strategies.

One promising avenue is the exploration of solid-supported reagents or flow chemistry systems. These approaches can simplify purification, reduce waste, and enhance safety by minimizing handling of corrosive reagents like thionyl chloride. Continuous flow reactors, in particular, could enable precise control over reaction parameters, potentially leading to higher yields and purity while allowing for safer, scalable production.

Exploration of New Reactivity Modes and Catalytic Systems

The bifunctional nature of 3-(Chlorocarbonyl)phenyl acetate—possessing both an electrophilic acyl chloride and a latent nucleophilic phenol (B47542) (upon deacetylation)—opens up a vast landscape of reactivity that is yet to be fully explored.

Future research could delve into selective and sequential functionalization of the two reactive sites. For instance, developing catalytic systems that can discriminate between the acyl chloride and the ester group would allow for the stepwise introduction of different functionalities, leading to the synthesis of complex, multifunctional molecules. This could involve the use of sterically hindered catalysts or protecting group strategies tailored to this specific substrate.

The exploration of bifunctional catalysis, where a single catalyst can activate both the electrophilic and nucleophilic partners in a reaction, is another exciting frontier. nih.govmdpi.com A catalyst designed to interact with both the acyl chloride and a nucleophile simultaneously could lead to novel bond formations and reaction pathways. Additionally, investigating the deacetylation of the phenyl acetate group under specific conditions to unmask the phenol for subsequent reactions, such as etherification or coupling reactions, in a tandem or cascade sequence with reactions at the acyl chloride site, would be a powerful synthetic tool.

Palladium-catalyzed cross-coupling reactions involving the C-Cl bond of the acyl chloride are also an area ripe for investigation. While less common than with aryl halides, the C-COCl bond can be cleaved and utilized in catalytic cycles, offering a new way to form carbon-carbon bonds. nih.gov

Integration into Sustainable Chemical Processes

The principles of green chemistry offer a guiding framework for future research on this compound. A key focus should be on minimizing the environmental impact of its synthesis and application.

As mentioned, developing catalytic, solvent-free, or aqueous-based synthetic methods would be a significant step towards sustainability. Phase-transfer catalysis, which has been shown to be effective for the O-acylation of phenols, could be adapted for the synthesis of the starting material, 3-acetoxybenzoic acid, or for reactions involving the acetate group, potentially reducing the need for volatile organic solvents. ingentaconnect.comlew.ro

The atom economy of reactions involving this compound can be improved by designing transformations where both the acyl chloride and the acetate functionalities are incorporated into the final product. This avoids the generation of byproducts from one of the functional groups being treated as a leaving group. For example, intramolecular cyclization reactions that utilize both ends of the molecule could be a highly atom-economical way to construct complex heterocyclic scaffolds.

Role in Next-Generation Functional Materials Design

The rigid aromatic core and the reactive handles of this compound make it an attractive building block for the design of novel functional materials.

One unexplored avenue is its use as a monomer in polymerization reactions. The acyl chloride can readily react with diols or diamines to form polyesters and polyamides, respectively. The pendant acetate group on the polymer backbone could then be hydrolyzed to a phenol, providing sites for post-polymerization modification. This could be used to tune the material's properties, such as solubility, thermal stability, or to introduce specific functionalities like cross-linking sites or points for bioconjugation.

Furthermore, derivatives of this compound could be designed to act as precursors for liquid crystals or other ordered materials. The rigid phenyl ring is a common mesogenic unit, and by attaching appropriate side chains through the acyl chloride and acetate groups, it may be possible to induce liquid crystalline phases. The synthesis of new phenylacetic acid derivatives has been shown to be a viable route to materials with interesting biological and functional properties. mdpi.com

Interdisciplinary Research with Material Science and Engineering

The full potential of this compound can be unlocked through collaborative, interdisciplinary research that bridges chemistry with material science and engineering.

In the field of biomaterials, polymers derived from this monomer could be investigated for applications in drug delivery or tissue engineering. The phenolic hydroxyl groups, unmasked after polymerization, could be used to attach bioactive molecules or to control the material's interaction with cells and tissues. The general class of benzoic acid derivatives has been explored for a range of biological activities, suggesting that materials incorporating this scaffold could possess inherent bioactivity. nih.govpreprints.orgnih.gov

In electronics, the aromatic nature of the compound suggests potential for its incorporation into organic electronic materials. Research in collaboration with materials engineers could focus on synthesizing oligomers or polymers with tailored electronic properties for use in sensors, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs). The ability to functionalize the polymer chain via the pendant hydroxyl groups would offer a powerful tool for fine-tuning the electronic characteristics of the resulting material.

Q & A

Q. What are the established synthetic routes for 3-(Chlorocarbonyl)phenyl acetate, and how is its structural identity validated?

- Methodological Answer : this compound (CAS 5538-51-2) is synthesized via chlorination of 2-acetoxybenzoic acid derivatives. A common approach involves treating salicylic acid derivatives with acetylating agents followed by thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorocarbonyl group. Structural validation relies on infrared (IR) spectroscopy to confirm the presence of ester (C=O, ~1740 cm⁻¹) and acyl chloride (C=O, ~1800 cm⁻¹) functionalities. High-resolution ¹H and ¹³C NMR further elucidate the aromatic and carbonyl environments, with characteristic peaks for the acetate (δ ~2.3 ppm, CH₃) and chlorocarbonyl (δ ~168-170 ppm, C=O) groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Sharp peaks at ~1740 cm⁻¹ (ester C=O) and ~1800 cm⁻¹ (acyl chloride C=O).

- ¹H NMR : A singlet for the acetate methyl group (δ ~2.3 ppm) and multiplet signals for aromatic protons (δ ~7.2-8.1 ppm).

- ¹³C NMR : Peaks at δ ~168-170 ppm (chlorocarbonyl carbon) and δ ~170 ppm (ester carbonyl carbon).

Mass spectrometry (MS) can confirm molecular weight (198.6 g/mol) via parent ion detection. Cross-referencing with databases like EPA DSSTox ensures accuracy .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in cyclocondensation reactions with dinucleophiles?

- Methodological Answer : Regioselectivity in cyclocondensation (e.g., forming pyridones or oxazinones) depends on solvent polarity, temperature, and nucleophile activation. For example, refluxing in toluene or xylene promotes thermal activation of dinucleophiles like Schiff bases, enabling nucleophilic attack at the acyl chloride group. Triethylamine (TEA) can suppress competing HCl-mediated side reactions, enhancing yield. In contrast, solvent-free or low-temperature conditions may favor alternative pathways, such as 1,3-chlorine shifts, as observed in ¹³C NMR studies .

Q. How can researchers resolve contradictions in reported yields for heterocyclic syntheses involving this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Moisture Sensitivity : Acyl chlorides hydrolyze readily; ensure anhydrous conditions (e.g., molecular sieves, inert gas).

- Catalyst Optimization : TEA or DMAP (4-dimethylaminopyridine) can accelerate reactions but require precise stoichiometry.

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. For example, incomplete chlorination of precursors reduces final product purity.

Systematic reproducibility studies under controlled conditions (e.g., humidity <10%) are recommended .

Q. What advanced applications does this compound have in synthesizing bioactive heterocycles?

- Methodological Answer : The compound serves as a versatile electrophile in synthesizing:

- 4-Hydroxy-2(1H)-pyridones : Condensation with enamines yields antitumor precursors.

- 1,3-Oxazin-4-ones : Reaction with N-substituted amides under reflux produces antimicrobial intermediates.

Mechanistic studies (e.g., DFT calculations) rationalize the preference for six-membered transition states in these reactions. Case studies show >80% yields when using stoichiometric dinucleophiles and TEA .

Notes on Data Contradictions

- Stereochemical Outcomes : Evidence from ¹H NMR in cyclocondensation products (e.g., compounds 3a-e) shows exclusive formation of cis-isomers, suggesting kinetic control under reflux conditions. Conflicting reports of trans-isomers may arise from post-synthesis epimerization or analytical artifacts .

- Storage Stability : While direct data on this compound is limited, analogs like 3-chlorophenylacetic acid require storage at 0–6°C to prevent hydrolysis. Recommendations include desiccated, amber vials under nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.